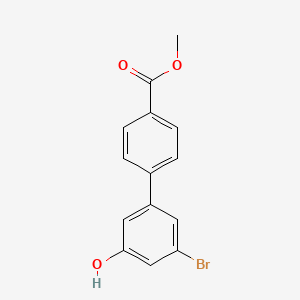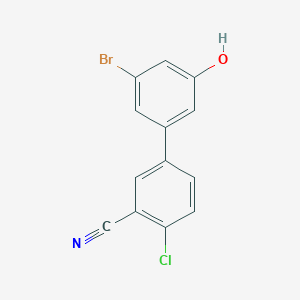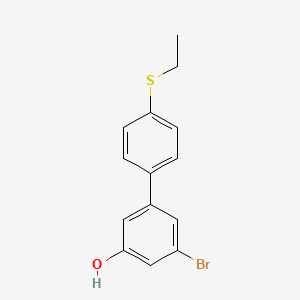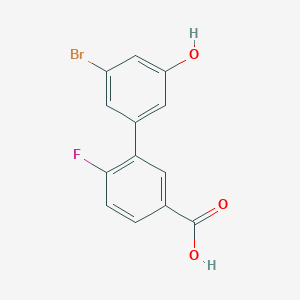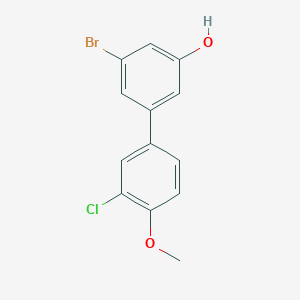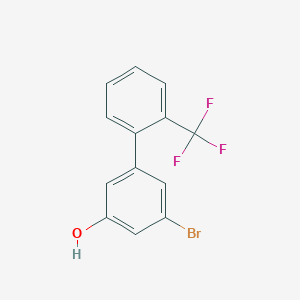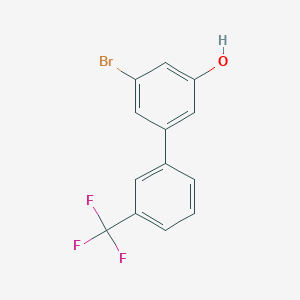
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% (3-B5-TFP) is a compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 208-210°C. 3-B5-TFP is an aromatic compound, containing a bromine atom and three trifluoromethyl groups. It is used as a reagent for the synthesis of various compounds and is also a building block for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that the bromine atom in the compound is responsible for its reactivity. The trifluoromethyl groups are believed to increase the solubility of the compound in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it is believed that the compound has the potential to interact with certain enzymes, proteins, and other molecules in the body. It is also believed to have anti-bacterial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ability to react with a wide range of compounds. However, its reactivity can also be a disadvantage, as it can cause unwanted side reactions. Furthermore, its solubility in aqueous solutions is limited, which can make the synthesis of certain compounds difficult.
Direcciones Futuras
The future directions for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research could be conducted into its reactivity and solubility in aqueous solutions, as well as its potential use as a building block for more complex molecules. Furthermore, research could be conducted into the potential for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% to be used in the synthesis of new compounds, such as dyes, drugs, and agrochemicals. Finally, research could be conducted into the potential for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% to be used in the synthesis of polymers and composite materials.
Métodos De Síntesis
The synthesis of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% begins with the reaction of 5-bromo-3-trifluoromethylphenol and sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction produces a white precipitate of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95%, which is then filtered and washed with water to remove any impurities. The final product is a white solid with a purity of 95%.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as dyes, drugs, and agrochemicals. It is also used in the synthesis of polymers and composite materials. 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% is also used as a building block for the preparation of more complex molecules.
Propiedades
IUPAC Name |
3-bromo-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXWEZLOLIOVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686447 |
Source


|
| Record name | 5-Bromo-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261947-84-5 |
Source


|
| Record name | 5-Bromo-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

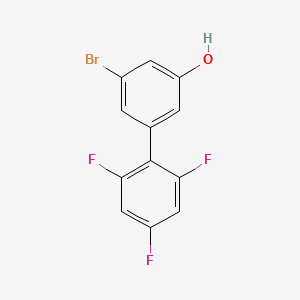
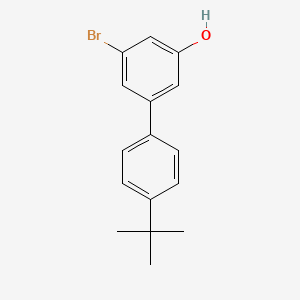
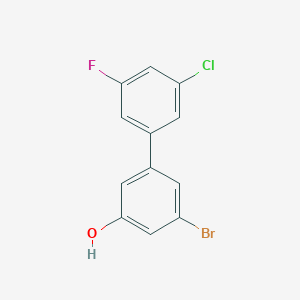
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)
